molecular formula C9H6BrNO B1520507 2-(3-Bromophenyl)-1,3-oxazole CAS No. 885274-35-1

2-(3-Bromophenyl)-1,3-oxazole

Cat. No. B1520507
CAS RN: 885274-35-1
M. Wt: 224.05 g/mol
InChI Key: YLPWYXWXKUAHPU-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-1,3-oxazole is a light yellow solid . It has a molecular weight of 224.06 . The IUPAC name for this compound is 2-(3-bromophenyl)-1,3-oxazole .


Molecular Structure Analysis

The InChI code for 2-(3-Bromophenyl)-1,3-oxazole is 1S/C9H6BrNO/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-6H . This indicates that the compound consists of 9 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 1 oxygen atom .


Physical And Chemical Properties Analysis

2-(3-Bromophenyl)-1,3-oxazole is a light yellow solid .

Scientific Research Applications

Medicinal Chemistry: Antimicrobial and Anticancer Agent

2-(3-Bromophenyl)oxazole has been identified as a key intermediate in the synthesis of various biologically active molecules. Its derivatives exhibit a wide range of biological activities, including antimicrobial and anticancer properties . The bromine atom present in the compound provides a reactive site for further functionalization, making it a valuable scaffold in drug discovery.

Organic Synthesis: Building Block for Heterocyclic Compounds

In organic synthesis, 2-(3-Bromophenyl)oxazole serves as a versatile building block for the construction of more complex heterocyclic compounds . Its reactivity allows for various substitutions, enabling the synthesis of a diverse array of oxazole derivatives with potential pharmaceutical applications.

Material Science: Electroluminescent Materials

The structural framework of 2-(3-Bromophenyl)oxazole is relevant in the development of organic electroluminescent materials . These materials are crucial for the advancement of display technologies, including OLEDs used in screens for smartphones, TVs, and other devices.

Pharmaceutical Research: Kinase Inhibition

Pharmaceutical research has explored the use of 2-(3-Bromophenyl)oxazole derivatives as kinase inhibitors . These compounds play a significant role in targeted cancer therapies by inhibiting specific enzymes that are involved in the growth and spread of cancer cells.

Biochemistry: Enzyme Inhibition Studies

In biochemistry, 2-(3-Bromophenyl)oxazole derivatives are used to study enzyme inhibition . By interacting with enzymes at the molecular level, researchers can understand the mechanisms of diseases and develop new treatments.

Industrial Applications: Chemical Intermediate

Industrially, 2-(3-Bromophenyl)oxazole is used as a chemical intermediate in the synthesis of various products . Its role in the production of dyes, agrochemicals, and other industrial chemicals is due to its reactivity and ability to form stable heterocyclic compounds.

Safety and Hazards

Users are advised to wear suitable protective clothing and avoid contact with skin and eyes when handling 2-(3-Bromophenyl)-1,3-oxazole . The formation of dust and aerosols should be avoided .

Future Directions

The imidazo[2,1-b]oxazole framework, which is similar to the structure of 2-(3-Bromophenyl)-1,3-oxazole, is relevant to the preparation of organic electroluminescent device materials and is present in a variety of pharmaceutically interesting compounds . This suggests potential future directions for the study and application of 2-(3-Bromophenyl)-1,3-oxazole.

Mechanism of Action

properties

IUPAC Name

2-(3-bromophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPWYXWXKUAHPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80654262
Record name 2-(3-Bromophenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenyl)-1,3-oxazole

CAS RN

885274-35-1
Record name 2-(3-Bromophenyl)oxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885274-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Bromophenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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